molecular formula C10H10ClN3O3 B15278651 Ethyl 5-chloro-6-methoxypyrazolo[1,5-a]pyrimidine-3-carboxylate

Ethyl 5-chloro-6-methoxypyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No.: B15278651
M. Wt: 255.66 g/mol
InChI Key: NMFUMGZMXIHRFZ-UHFFFAOYSA-N
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Description

Ethyl 5-chloro-6-methoxypyrazolo[1,5-a]pyrimidine-3-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family

Preparation Methods

The synthesis of Ethyl 5-chloro-6-methoxypyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the reaction of 5-chloro-6-methoxypyrazolo[1,5-a]pyrimidine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. After completion, the reaction mixture is worked up by extraction and purification techniques such as column chromatography to obtain the desired product .

Chemical Reactions Analysis

Ethyl 5-chloro-6-methoxypyrazolo[1,5-a]pyrimidine-3-carboxylate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of Ethyl 5-chloro-6-methoxypyrazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, the compound has been found to inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Ethyl 5-chloro-6-methoxypyrazolo[1,5-a]pyrimidine-3-carboxylate can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:

Properties

Molecular Formula

C10H10ClN3O3

Molecular Weight

255.66 g/mol

IUPAC Name

ethyl 5-chloro-6-methoxypyrazolo[1,5-a]pyrimidine-3-carboxylate

InChI

InChI=1S/C10H10ClN3O3/c1-3-17-10(15)6-4-12-14-5-7(16-2)8(11)13-9(6)14/h4-5H,3H2,1-2H3

InChI Key

NMFUMGZMXIHRFZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2N=C(C(=CN2N=C1)OC)Cl

Origin of Product

United States

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